10-Methyldodec-2-en-4-olide

概要

説明

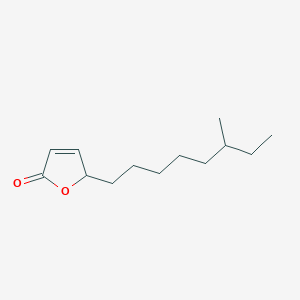

10-メチルドデク-2-エン-4-オリドは、分子式C₁₃H₂₂O₂、分子量210.31 g/molの揮発性ラクトン化合物です 。 この化合物は、特定のストレプトマイセス属に存在することが知られており、顕著な抗菌および抗真菌特性を示します .

2. 製法

合成経路と反応条件: 10-メチルドデク-2-エン-4-オリドの合成は、通常、適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つには、フロン中間体を用いてラクトン環を形成する環化が含まれます .

工業的生産方法: 10-メチルドデク-2-エン-4-オリドの工業的生産は、多くの場合、ストレプトマイセス属を用いた発酵プロセスを用います。 その後、この化合物は、さまざまなクロマトグラフィー技術を使用して抽出および精製されます .

作用機序

10-メチルドデク-2-エン-4-オリドの抗菌および抗真菌効果は、主に細胞膜を破壊し、微生物の必須酵素を阻害する能力によるものです。 この化合物は、細胞壁の合成やエネルギー産生に関与する特定の分子経路を標的にし、細胞死を引き起こします .

類似の化合物:

- 5-メチルドデク-2-エン-4-オリド

- 6-メチルドデク-2-エン-4-オリド

- 7-メチルドデク-2-エン-4-オリド

比較: 10-メチルドデク-2-エン-4-オリドは、その特定のメチル基の位置が生物活性と化学反応性に影響を与えるため、ユニークです。 アナログと比較して、この化合物はより高い抗菌および抗真菌効果を示し、さまざまな用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

10-Methyldodec-2-en-4-olide plays a crucial role in biochemical reactions, particularly due to its antibacterial activity. It interacts with several enzymes and proteins within microbial cells. For instance, it has been shown to inhibit the growth of Botrytis cinerea, Saccharomyces cerevisiae, Staphylococcus aureus, and Micrococcus luteus . The nature of these interactions often involves the disruption of cell wall synthesis or interference with essential metabolic pathways, leading to the inhibition of microbial growth.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it disrupts normal cellular processes, leading to cell death. This compound influences cell signaling pathways by inhibiting quorum sensing, a critical process for bacterial communication and biofilm formation . Additionally, this compound can alter gene expression patterns, leading to the downregulation of genes essential for cell survival and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and thus disrupting essential biochemical pathways. For example, it can inhibit enzymes involved in cell wall synthesis, leading to weakened cell walls and eventual cell lysis . Additionally, this compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antibacterial activity, but its effectiveness can diminish due to degradation or the development of microbial resistance. Studies have shown that this compound remains stable under certain conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function include persistent inhibition of growth and metabolic activity in susceptible microbial strains.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to host tissues . Threshold effects observed in studies indicate that there is a narrow therapeutic window where the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase, affecting the synthesis and degradation of fatty acids . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich regions, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldodec-2-en-4-olide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a furanone intermediate, which undergoes cyclization to form the lactone ring .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Streptomyces species. The compound is then extracted and purified using various chromatographic techniques .

化学反応の分析

反応の種類: 10-メチルドデク-2-エン-4-オリドは、以下のを含むいくつかの種類の化学反応を起こすことができます。

酸化: この化合物は、対応するカルボン酸を形成するために酸化されることができます。

還元: 還元反応により、ラクトン環をジオールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムなどの還元剤がよく使用されます。

生成される主な生成物:

酸化: カルボン酸。

還元: ジオール。

置換: 置換ラクトン.

4. 科学研究における用途

10-メチルドデク-2-エン-4-オリドは、科学研究において幅広い用途を持っています。

化学: 有機合成におけるビルディングブロックとして、および分析化学における基準化合物として使用されます。

生物学: 微生物間の相互作用における役割、およびクオラムセンシングにおけるシグナル分子として研究されています。

医学: ボトリティス・シネレアや黄色ブドウ球菌などの病原体に対する抗菌および抗真菌特性、特にその特性について調査されています.

科学的研究の応用

Antimicrobial Activity

One of the most significant applications of 10-Methyldodec-2-en-4-olide is its antimicrobial properties. Research indicates that this compound exhibits activity against several pathogens:

- Fungal Activity : It has been shown to be effective against plant pathogenic fungi, specifically Botrytis cinerea, which is known for causing gray mold disease in crops. This antifungal property makes it a candidate for agricultural applications aimed at protecting plants from fungal infections .

- Bacterial Activity : The compound also demonstrates antibacterial effects against various bacterial strains, including Staphylococcus aureus and Micrococcus luteus. These properties suggest potential uses in developing new antibacterial agents .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial properties. Case studies have highlighted its role in:

- Natural Product Chemistry : Isolated from marine-derived Streptomyces species, this compound is part of a broader class of butenolides that are being researched for their bioactive properties. Its structural characteristics allow it to participate in various biological activities, making it a subject of interest in drug discovery and development .

- Metabolomics and Genomics : Studies utilizing metabolomic profiling have linked this compound to specific microbial symbionts in marine sponges, illustrating its ecological significance and potential for biotechnological applications. These findings suggest that understanding its biosynthetic pathways could lead to enhanced production methods for this compound and related metabolites .

Research Findings and Case Studies

A detailed examination of the research surrounding this compound reveals several noteworthy findings:

類似化合物との比較

- 5-Methyldodec-2-en-4-olide

- 6-Methyldodec-2-en-4-olide

- 7-Methyldodec-2-en-4-olide

Comparison: 10-Methyldodec-2-en-4-olide is unique due to its specific methyl group position, which influences its biological activity and chemical reactivity. Compared to its analogs, it exhibits higher antibacterial and antifungal efficacy, making it a valuable compound in various applications .

生物活性

10-Methyldodec-2-en-4-olide is a volatile lactone compound primarily derived from various species of the genus Streptomyces. It has garnered attention in recent years for its significant biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical interactions, and potential applications in medicine and industry.

Antibacterial Properties

This compound exhibits notable antibacterial activity against several pathogenic microorganisms. Research indicates that it effectively inhibits the growth of:

- Bacteria : Staphylococcus aureus, Micrococcus luteus, and M. phlei.

- Fungi : Botrytis cinerea and the yeast Saccharomyces cerevisiae.

In agar diffusion assays, this compound demonstrated an inhibition zone at a concentration of 140 µg per disc, indicating its potential as an antimicrobial agent .

The compound's antibacterial activity is primarily attributed to its ability to disrupt quorum sensing pathways in bacteria. Specifically, it inhibits the induction of a green fluorescent protein (GFP)-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in a Pseudomonas putida biosensor strain. This interference with bacterial communication can hinder biofilm formation and virulence, further enhancing its antimicrobial efficacy .

Inhibition of Enzymatic Activity

At the molecular level, this compound interacts with various enzymes critical for microbial survival. For instance, it has been shown to inhibit enzymes involved in cell wall synthesis, leading to weakened cell walls and eventual cell lysis. This mechanism underscores its potential therapeutic applications against resistant bacterial strains .

Case Studies

- Study on Antifungal Activity : A study highlighted the effectiveness of this compound against Botrytis cinerea, a significant plant pathogen responsible for gray mold disease. The compound exhibited substantial antifungal properties, suggesting its use in agricultural applications to control fungal infections .

- Quorum Sensing Inhibition : Another research effort focused on the compound's role in inhibiting quorum sensing in Pseudomonas aeruginosa. The findings indicated that this compound could reduce biofilm formation significantly, which is crucial for developing new strategies to combat chronic infections associated with biofilms .

Chemical Structure

The molecular formula of this compound is , characterized by a butenolide structure that contributes to its biological activities .

Transport and Distribution

The compound's distribution within microbial cells occurs through passive diffusion and active transport mechanisms. Its lipophilic nature allows it to easily traverse cellular membranes, where it exerts its effects on target enzymes and cellular processes .

Safety Profile

While this compound shows promising biological activity, further studies are needed to evaluate its safety profile and potential toxicity in humans and non-target organisms.

特性

IUPAC Name |

2-(6-methyloctyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQUACVCCNBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。